

1-azido-4-iodobutane solvent selection guide

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Compound Focus: 1-Azido-4-iodobutane

CAS No.: 148759-55-1

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Solvent Properties for Organic Synthesis

The table below summarizes key properties of common organic solvents to help you make informed choices for your experiments, particularly for reactions involving **1-azido-4-iodobutane** [1].

Solvent	Formula	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Dielectric Constant	Flash Point (°C)
Dimethoxyethane (DME)	C ₄ H ₁₀ O ₂	84.5	-69.2	0.8637	7.3	-2
Dimethylformamide (DMF)	C ₃ H ₇ NO	153.0	-60.5	0.9445	38.3	58
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	189.0	18.4	1.0920	47.0	95
Acetonitrile	C ₂ H ₃ N	81.7	-43.8	0.7857	36.6	6
Tetrahydrofuran (THF)	C ₄ H ₈ O	65.0	-108.4	0.8833	7.5	-14
Toluene	C ₇ H ₈	110.6	-93.0	0.8670	2.4	4

Solvent	Formula	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Dielectric Constant	Flash Point (°C)
Diethyl Ether	C ₄ H ₁₀ O	34.5	-116.2	0.7130	4.3	-45
Ethyl Acetate	C ₄ H ₈ O ₂	77.0	-83.6	0.8950	6.0	-4
Dichloromethane (DCM)	CH ₂ Cl ₂	39.8	-96.7	1.3260	9.1	-
Chloroform	CHCl ₃	61.2	-63.4	1.4788	4.8	-
Acetone	C ₃ H ₆ O	56.0	-94.7	0.7845	21.0	-20
Methanol	CH ₄ O	64.6	-98.0	0.7910	32.6	12
Ethanol	C ₂ H ₆ O	78.5	-114.1	0.7890	24.6	13
Water	H ₂ O	100.0	0.0	0.9980	78.5	-

Experimental Protocols for 1-Azido-4-iodobutane

Here are detailed methodologies for key reactions employing **1-azido-4-iodobutane**, as cited in recent literature.

One-Pot Synthesis of Trisubstituted Triazenes [2] [3]

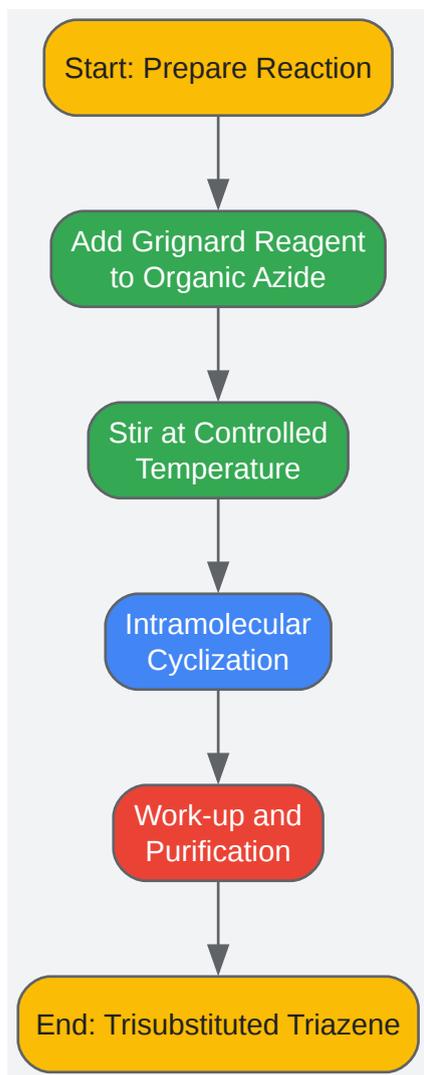
This procedure provides a simple and versatile method for preparing linear, trisubstituted triazenes from Grignard reagents.

Key Applications: Preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. The synthesized vinyl triazenes can undergo acid-induced C-N, C-O, C-F, C-P, and C-S bond-forming reactions.

Detailed Protocol:

- **Reaction Setup:** A solution of the organic azide (**1-azido-4-iodobutane** or 4-azidobutyl-4-methylbenzenesulfonate) in an anhydrous solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).
- **Addition:** The Grignard reagent (R-MgBr, 1.0 equivalent) is added dropwise to the stirred azide solution at a controlled temperature, typically between 0°C and 25°C (room temperature).
- **Stirring:** The reaction mixture is stirred for several hours until completion, monitored by TLC or other analytical methods.
- **Work-up:** The reaction is carefully quenched with a saturated aqueous ammonium chloride (NH₄Cl) solution or water.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether.
- **Purification:** The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

The workflow for this one-pot synthesis is as follows:



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Iron-Catalyzed Carboazidation of Alkenes and Alkynes [4]

This method enables the simultaneous addition of a carbon-based group and an azide group across alkenes and alkynes, constructing valuable amino acid precursors and organoazides.

Detailed Protocol for Alkenes:

- **Setup:** In a nitrogen-filled glovebox or using standard Schlenk techniques, add **Fe(OTf)₂** (0.025 mmol, 5 mol%) to a dried Schlenk tube.
- **Solution Preparation:** In a separate vial, thoroughly mix the alkene (0.5 mmol), alkyl iodide (0.65-1.5 mmol), **azidotrimethylsilane (TMSN₃)** (0.7-1.7 mmol), and **t-butyl perbenzoate (TBPB)** (0.75-1.75 mmol) in **DME (dimethoxyethane)** (2 mL).

- **Reaction:** Add the mixed solution to the catalyst in the Schlenk tube. Stir the reaction mixture vigorously at room temperature for 3 to 120 minutes.
- **Monitoring:** Monitor the reaction progress by TLC.
- **Purification:** After completion, evaporate the solvent and purify the residue by flash chromatography on silica gel (eluting with petroleum ether and ethyl acetate) to isolate the carboazidation product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety considerations when working with 1-azido-4-iodobutane and organic azides in general? Organic azides can be thermally unstable and potentially explosive, especially when concentrated or in their pure form. **Always consult the specific Safety Data Sheet (SDS).** Key precautions include [5]:

- **Avoid Heat and Shock:** Never concentrate azide solutions or heat them above their decomposition temperature without proper risk assessment.
- **Use Dilute Solutions:** Perform reactions and purifications with dilute solutions whenever possible.
- **Wear Appropriate PPE:** Always wear safety glasses, gloves, and a lab coat. Conduct work behind a blast shield when scaling up reactions or handling pure compounds.
- **Solvent Compatibility Note:** The SDS for **1-azido-4-iodobutane** advises that it is for "industry use only" but does not list specific hazard codes or statements [5].

Q2: The carboazidation reaction with my alkene is not proceeding. What could be wrong?

- **Catalyst State:** The iron-catalyzed carboazidation is highly sensitive to the catalyst's oxidation state. For alkenes, **Fe(OTf)₂ (ferrous triflate) is optimal** [4]. Using the wrong oxidation state (e.g., Fe(III) instead of Fe(II)) can lead to no reaction or different by-products.
- **Alkyl Iodide Compatibility:** Note that electron-rich alkyl iodides like 1-iododecane or 2-iodobutane may not be effective, as they can undergo direct azidation to form alkyl azides instead of participating in the desired radical cascade [4].
- **Atmosphere:** The reaction requires an inert atmosphere (N₂). The presence of oxygen can inhibit the radical process.

Q3: I need to synthesize 1-azido-4-iodobutane itself. What are the common precursors? While the searched literature does not provide a direct synthesis procedure, related patents indicate that bifunctional aliphatic alkanes like **1-chloro-4-iodobutane** are typical starting materials for producing azidoalkyl compounds [6] [7]. The synthesis likely involves a nucleophilic substitution where an azide source (e.g., sodium azide) displaces the chloride, leaving the iodide moiety intact for subsequent reactions.

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